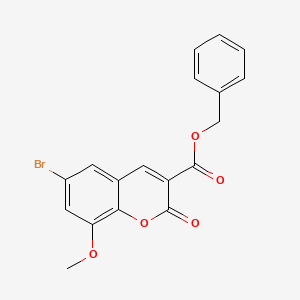

苄基-6-溴-8-甲氧基-2-氧代-2H-咖啡因-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

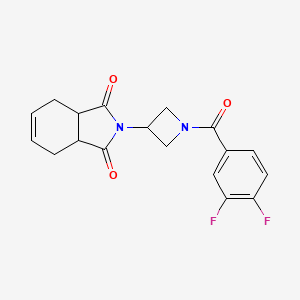

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural features are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related chromene derivatives is described in the literature. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is achieved through a radiolabeling process, which involves methylation and ester hydrolysis steps . Another method for synthesizing chromene derivatives, such as 6H-benzo[c]chromen-6-ones, involves microwave-assisted cyclization of aryl 2-bromobenzoates in the presence of K2CO3 . These methods could potentially be adapted for the synthesis of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was established using IR, UV, 1H NMR, 13C NMR, and mass spectrometry . Additionally, the crystal structure of a similar compound revealed a coplanar arrangement of the chromene fused-ring system and a perpendicular orientation of the bromobenzene ring . These findings suggest that benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may also exhibit a planar chromene core with substituents that could influence its overall geometry and electronic properties.

Chemical Reactions Analysis

Chromene derivatives participate in various chemical reactions. The Reformatsky reaction, for example, has been used to react methyl α-bromoisobutyrate with 2-oxo-2H-benzo[f]chromene-3-carboxylates to afford derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid . This reaction involves the formation of new carbon-carbon bonds and could be relevant for the functionalization of the benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For instance, the luminescence and ionochromic properties of 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines and hydrazones have been studied, revealing their ability to form colored complexes with metal cations and anions, leading to changes in absorption and fluorescence properties . These properties suggest that benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may also exhibit interesting optical properties, which could be explored for potential applications in sensing or imaging.

科学研究应用

生物活性杂环化合物的合成

苄基6-溴-8-甲氧基-2-氧代-2H-香豆素-3-羧酸酯作为生物活性杂环化合物合成中的前体。由于其药理学重要性,这些化合物对于开发药物至关重要。这些结构的合成方法涉及复杂的反应,包括Suzuki偶联用于联苯合成,随后进行内酯化,以及与迈克尔受体的反应。这些方法能够高效地生产具有潜在治疗应用的化合物,突显了该化合物在推动药物化学(Ofentse Mazimba, 2016)方面的作用。

抗癌药物开发

另一个重要应用是在抗癌药物的开发中。苄基6-溴-8-甲氧基-2-氧代-2H-香豆素-3-羧酸酯的某些衍生物表现出高肿瘤特异性和对正常细胞的毒性降低。这种特性对于设计更安全和更有效的抗癌疗法至关重要。例如,特定的香豆素化合物已经在诱导癌细胞系凋亡性细胞死亡方面展现出有希望的结果,为新的癌症治疗提供了一条减少副作用的途径(Y. Sugita et al., 2017)。

抗氧化剂和自由基清除剂活性

苄基6-溴-8-甲氧基-2-氧代-2H-香豆素-3-羧酸酯衍生物还显示出作为抗氧化剂和自由基清除剂的潜力。这种活性与它们的结构有关,可以中和活性氧物质并中断导致细胞损伤的自由基过程。这些化合物可能有助于预防或治疗由氧化应激引起的疾病,使它们在营养保健品和预防医学研究中具有价值(Preeti Yadav et al., 2014)。

属性

IUPAC Name |

benzyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSDOQLNKVWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)